molecular formula C15H16O4 B1159933 Pterolactone A CAS No. 74730-10-2

Pterolactone A

Cat. No.: B1159933
CAS No.: 74730-10-2
M. Wt: 260.28 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Pterolactone A is a norsesquiterpene lactone isolated from the leaves of Pterocarya stenoptera, a species belonging to the Juglandaceae family . This compound has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pterolactone A is typically isolated from natural sources rather than synthesized. The isolation process involves extracting the leaves of Pterocarya stenoptera using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extract is then subjected to chromatographic techniques to purify this compound.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications.

Chemical Reactions Analysis

Types of Reactions: Pterolactone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pterolactone A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of Pterolactone A involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to cellular receptors and modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis . Further research is needed to elucidate the precise molecular targets and pathways involved.

Properties

IUPAC Name

(8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-7-8-4-5-19-14(18)9(8)6-10-11(7)13(17)15(2,3)12(10)16/h6,12,16H,4-5H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXKRFPEOUYPOW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1CCOC3=O)C(C(C2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC3=C1CCOC3=O)[C@H](C(C2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pterolactone A
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Pterolactone A
Customer
Q & A

Q1: What are the structural differences between pterolactone and 3-methoxypterolactone, and were any biological activities associated with these compounds?

A1: The study isolated both pterolactone and a novel derivative, 3-methoxypterolactone, from the leaves of Cyclocarya paliurus. [] While the paper doesn't provide detailed spectroscopic data for pterolactone, it indicates that the structural difference lies in the presence of a methoxy group (-OCH3) at the 3-position in 3-methoxypterolactone. Unfortunately, the study did not investigate the biological activity of either pterolactone or 3-methoxypterolactone against glycosidase and glycogen phosphorylase. [] Further research is needed to elucidate the potential impact of this structural modification on biological activity.

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